molecular formula C14H12FN3S B2553116 N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 453583-40-9

N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2553116
CAS No.: 453583-40-9
M. Wt: 273.33
InChI Key: JVGHPAYGKDZTDH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a high-purity synthetic compound provided for research and development purposes. It belongs to the class of thieno[2,3-d]pyrimidine derivatives, which are fused heterocyclic scaffolds of significant interest in medicinal chemistry and crystal engineering due to their diverse biological potential and interesting solid-state properties . Thieno[2,3-d]pyrimidines are recognized as privileged structures in drug discovery, with documented activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects . This specific amine derivative serves as a key intermediate for researchers exploring structure-activity relationships and developing new active compounds . Studies on closely related analogues have shown that the crystalline structure of such molecules is stabilized by robust intermolecular interactions, such as N–H···N hydrogen-bonded dimers, which are critical for understanding molecular recognition and crystal packing . Our product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on the consistent quality of this compound for their investigations in chemical synthesis, crystallography, and preclinical studies.

Properties

IUPAC Name

N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3S/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGHPAYGKDZTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, and the methyl groups are added via alkylation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution due to the electron-deficient pyrimidine ring. Key examples include:

  • Reagents/Conditions : HCl gas, cyanamide, or phenyl acetonitrile derivatives under acidic conditions .

  • Products : Substituted derivatives such as 2-(4-fluorobenzyl) and 2-(trifluoromethylbenzamido) analogs .

  • Mechanism : Acidic conditions facilitate substitution at the 2-position of the thieno[2,3-d]pyrimidine core .

Table 1: Substitution Reaction Examples

ReagentsConditionsProduct
HCl gasRoom temperature2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
Cyanamide + HClReflux at 45°C2-aminothieno[2,3-d]pyrimidin-4(3H)-one

Cyclization Reactions

The synthesis of the thieno[2,3-d]pyrimidine core often involves cyclization steps. For analogous compounds:

  • Reagents/Conditions : Formamide or phenyl isocyanate under thermal conditions (110–160°C) .

  • Mechanism : Intramolecular cyclization of precursors like pyrimidine derivatives with formamide or isocyanate moieties .

Table 2: Cyclization Reaction Parameters

PrecursorReagentTemperature (°C)Product
Pyrimidine derivativeFormamide130–140Thieno[2,3-d]pyrimidine derivative
Pyrimidine derivativePhenyl isocyanate140–1607-mercapto-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Amination Reactions

Amination is critical for functionalizing the amine group. Studies demonstrate:

  • Reagents/Conditions : HCl in aqueous solutions with aniline derivatives .

  • Mechanism : Acid-catalyzed nucleophilic substitution or direct amine coupling .

Table 3: Amination Reaction Details

Starting MaterialReagentConditionsProduct
Thieno[2,3-d]pyrimidineAniline + HCl80°C, aqueousN-Phenylthieno[2,3-d]pyrimidin-4-amine

Reactivity Insights

  • Regioselectivity : Substitution occurs preferentially at the 2-position of the thieno[2,3-d]pyrimidine core due to steric and electronic factors .

  • Stereoelectronic Effects : The fluorophenyl group enhances reactivity in nucleophilic aromatic substitution via electron-withdrawing effects .

Comparative Analysis of Reaction Types

Reaction TypeReagentsKey Feature
SubstitutionHCl gas, cyanamideSelective 2-position modification
CyclizationFormamide, phenyl isocyanateCore formation via intramolecular reactions
AminationAniline, HClDirect amine coupling

This compound’s reactivity profile highlights its utility in medicinal chemistry, particularly for developing lead molecules with tailored biological activity. Further mechanistic studies are recommended to optimize reaction conditions for industrial applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H12FN3S
  • Molecular Weight : 273.33 g/mol
  • Chemical Structure : The compound features a thieno[2,3-d]pyrimidine core with a 4-fluorophenyl substituent, contributing to its unique chemical properties and biological activities.

Biological Activities

N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine exhibits several notable biological activities:

  • Antifungal Properties : Research indicates that this compound shows promise in inhibiting various fungal strains, making it a potential candidate for antifungal drug development. Studies have highlighted its efficacy against resistant strains of pathogens .
  • Antimicrobial Effects : The thieno[2,3-d]pyrimidine scaffold is recognized for its broad-spectrum antimicrobial activity. This compound has been evaluated for its ability to combat bacterial infections .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, although further investigations are needed to elucidate its mechanisms of action and effectiveness against various cancer cell lines .

Medicinal Chemistry

This compound serves as a lead compound in drug discovery efforts aimed at developing new therapeutics. Its unique structure allows for modifications that can enhance its biological activity and selectivity towards specific molecular targets.

Pharmacological Studies

Pharmacological studies are crucial for understanding the interactions of this compound with biological systems. These studies typically involve:

  • In vitro assays to evaluate its efficacy against various pathogens.
  • Mechanistic studies to determine how the compound interacts with cellular pathways and targets.

Agricultural Science

The antifungal properties of this compound position it as a candidate for agricultural applications, particularly in the development of fungicides aimed at protecting crops from fungal diseases .

Case Studies and Research Findings

A selection of studies highlights the potential applications of this compound:

StudyFindings
Antifungal Activity StudyDemonstrated significant inhibition of fungal growth in vitro against resistant strains .
Anticancer ResearchShowed preliminary anticancer activity against several cancer cell lines; further studies required for validation .
Pharmacokinetic EvaluationInvestigated the absorption and metabolism of the compound in model organisms to assess its therapeutic viability .

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Amine Group

N-(2-Fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride ()
  • Structure : The fluorine substituent is at the ortho position of the phenyl ring instead of the para position.
  • Electronic effects (e.g., electron-withdrawing nature) are similar, but positional differences can alter molecular dipole moments and intermolecular interactions .
N-(3-Chloro-4-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (Compound 6a, )
  • Structure : Features a 3-chloro-4-fluorophenyl group and an additional 4-fluorophenyl substituent at the 6-position.
  • The dual fluorophenyl groups may improve π-π stacking interactions in target binding .
N-((4-fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine (CID 16553365, )
  • Structure : A benzyl group (4-fluorophenylmethyl) replaces the direct 4-fluorophenylamine.
  • Molecular Formula : C₁₉H₁₄FN₃S (MW 343.40).
  • Impact : The benzyl spacer increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

Variations in the Thienopyrimidine Core

N-Cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (CAS 108831-70-5, )
  • Structure : Cyclopentylamine replaces the 4-fluorophenyl group.
  • Molecular Formula : C₁₃H₁₇N₃S (MW 247.36).
Fasnall (N-(1-Benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, )
  • Structure : Incorporates a benzylpyrrolidinyl group.
  • Molecular Formula : C₁₉H₂₂N₄S (MW 354.47).
  • Impact : The basic pyrrolidine moiety introduces a positively charged nitrogen at physiological pH, enhancing solubility and enabling ionic interactions with targets like fatty acid synthase .

Hybrid and Fused Ring Systems

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine ()
  • Structure : A dihydrobenzodioxinylmethyl substituent is present.
  • Molecular Formula : C₁₇H₁₇N₃O₂S (MW 327.40).
  • Impact : The oxygen-rich benzodioxane ring improves water solubility and hydrogen-bonding capacity, which may enhance pharmacokinetic properties .
Pyrrolo[2,3-d]pyrimidine Analogues ()
  • Structure: Replaces the thieno ring with a pyrrolo ring.
  • Example : N-(4'-methoxyphenyl)-N,2-dimethylpyrrolo[2,3-d]pyrimidin-4-amine (IC₅₀ = 183 nM against MDA-MB-435 cells).

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (Target) ~C₁₄H₁₃FN₃S ~278.34 4-fluorophenyl, 5,6-dimethyl Balanced lipophilicity, aromatic interactions
N-(2-Fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride C₁₄H₁₃ClFN₃S 314.79 2-fluorophenyl, hydrochloride salt Enhanced solubility, steric hindrance
N-Cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine C₁₃H₁₇N₃S 247.36 Cyclopentylamine High bioavailability, reduced bulk
Fasnall (Benzenesulfonate salt) C₁₉H₂₂N₄S·C₆H₆O₃S 496.64 Benzylpyrrolidinyl, 5,6-dimethyl Charged nitrogen, FAS inhibition
N-((4-fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine C₁₉H₁₄FN₃S 343.40 4-fluorophenylmethyl, 6-phenyl High lipophilicity, extended aromaticity

Biological Activity

N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique thieno[2,3-d]pyrimidine structure contributes to various biological activities, making it a subject of interest in drug development. This article explores the biological activity of this compound, focusing on its antifungal properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C13H12FN3S and a molecular weight of 273.33 g/mol. The presence of the 4-fluorophenyl group enhances its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC13H12FN3S
Molecular Weight273.33 g/mol
StructureStructure

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. It has been evaluated against various fungal strains, showing efficacy in inhibiting growth and proliferation. Specific studies have demonstrated its effectiveness against resistant strains of pathogens, suggesting its potential as a lead compound in antifungal drug development .

Anticancer Potential

The thieno[2,3-d]pyrimidine scaffold is recognized for its diverse biological activities, including anticancer effects. Studies have reported that this compound can inhibit specific cancer cell lines, with mechanisms involving the modulation of key signaling pathways related to cell proliferation and apoptosis. For instance, it has shown promising results in inhibiting the growth of solid tumors and hematological cancers .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Interaction studies typically involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or fungal metabolism.
  • Cell Signaling Modulation : It can alter the activity of signaling pathways that regulate cell growth and survival.

In vitro studies have shown that the compound affects the expression levels of proteins associated with tumorigenesis and inflammation .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antifungal Efficacy : A study demonstrated that the compound inhibited Candida albicans growth with an IC50 value significantly lower than traditional antifungals .
  • Cancer Cell Line Testing : In a comparative study involving MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines, this compound exhibited potent cytotoxicity with IC50 values ranging from 1.18 to 8.83 µM .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes starting with a thienopyrimidine scaffold. Key steps include:

  • Cyclocondensation : Reacting 4-chlorothieno[2,3-d]pyrimidine derivatives with substituted anilines under acidic or aqueous conditions to introduce the 4-fluorophenylamine group .
  • Functionalization : Methyl groups at positions 5 and 6 are introduced via alkylation or direct substitution during scaffold formation. Optimizing solvent systems (e.g., water or DMF) and catalysts (e.g., LiH) improves regioselectivity and reduces byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol or acetone) are critical for achieving >95% purity .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm regiochemistry and substituent positions. For example, aromatic protons of the 4-fluorophenyl group appear as doublets (δ 7.3–8.1 ppm) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 317.06 for related analogs) .
  • Melting Point and TLC : Consistent melting points (>300°C for stable derivatives) and TLC retention factors (e.g., Rf = 0.85 in CHCl3:acetone) confirm purity .

Q. What in vitro assays are used to evaluate COX-2 inhibitory activity?

  • Enzyme Inhibition Assays : Test compounds at six concentrations (0.01–500 μM) against recombinant COX-1 and COX-2 isoenzymes, using indomethacin as a reference. IC50 values are calculated via nonlinear regression .
  • Selectivity Index (SI) : SI = IC50(COX-1)/IC50(COX-2). A para-fluorophenyl analog showed IC50 = 42.19 μM (COX-2) and SI = 4.81, indicating moderate selectivity .

Advanced Questions

Q. How does the para-fluorophenyl substituent influence COX-2 selectivity compared to other substituents?

  • Electron-Withdrawing Effects : The fluorine atom increases dipole interactions with COX-2's hydrophobic pocket, enhancing affinity. Substituting fluorine with methoxy (electron-donating) reduced activity (IC50 = 142.71 μM for methoxy vs. 42.19 μM for fluorine) .
  • Steric Considerations : Ortho-substituents (e.g., trifluoromethyl) disrupt binding due to steric hindrance, leading to lower potency (IC50 = 189.05 μM) .

Q. How can researchers resolve discrepancies in IC50 values across different assay systems?

  • Standardize Assay Conditions : Control variables like enzyme source (human recombinant vs. cell lysates), substrate concentration, and incubation time .
  • Validate with Orthogonal Assays : Use cell-based assays (e.g., PGE2 inhibition in macrophages) alongside enzyme assays to confirm activity .

Q. What computational strategies predict binding interactions with COX-2?

  • Molecular Docking : Simulate ligand binding to COX-2's active site (PDB: 1CX2) using software like AutoDock. The para-fluorophenyl group aligns with Val523 and Ser530, forming van der Waals interactions .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC50 to guide structural optimization .

Q. How can metabolic stability be assessed for preclinical development?

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and measure degradation over time using LC-MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 to identify potential drug-drug interactions .

Q. What strategies address off-target effects identified in kinome-wide profiling?

  • Selectivity Panels : Screen against kinases (e.g., EGFR, VEGFR) and GPCRs (e.g., M4 mAChR) at 10 μM. For example, a related thienopyrimidine showed M4 mAChR agonism (EC50 >10 μM), suggesting off-target activity .
  • Scaffold Modification : Introduce polar groups (e.g., sulfonamides) to reduce promiscuity while retaining COX-2 affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.